Product packaging for Methyl 1-naphthaleneacetate(Cat. No.:CAS No. 2876-78-0)

Methyl 1-naphthaleneacetate

Cat. No.: B1676424
CAS No.: 2876-78-0
M. Wt: 200.23 g/mol
InChI Key: YGGXZTQSGNFKPJ-UHFFFAOYSA-N
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Description

Methyl 1-naphthaleneacetate is a synthetic organic compound that functions as a plant growth regulator. plant-growth-regulator.com It is the methyl ester of 1-naphthaleneacetic acid and belongs to the auxin family of plant hormones. nih.govwikipedia.org While not naturally occurring, it mimics the effects of endogenous auxins, playing a significant role in various agricultural and horticultural practices. wikipedia.orgsmolecule.com Its primary function is to influence plant growth and development, including processes like root formation and bud growth inhibition. plant-growth-regulator.com This compound is also utilized as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and dyes. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B1676424 Methyl 1-naphthaleneacetate CAS No. 2876-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-15-13(14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGXZTQSGNFKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042143
Record name Methyl 1-naphthaleneacetate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2876-78-0, 1334-87-8
Record name Methyl 1-naphthylacetate
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Record name Naphthaleneacetic acid, methyl ester
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Record name Methyl 1-naphthylacetate
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Record name Methyl 1-naphthaleneacetate
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Record name Methyl 1-naphthylacetate
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Record name METHYL 1-NAPHTHYLACETATE
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Chemical and Physical Properties

Methyl 1-naphthaleneacetate is characterized as a colorless to light yellow oily liquid. chemicalbook.comchembk.com It is sparingly soluble in water but shows good solubility in organic solvents like methanol and toluene. plant-growth-regulator.comchembk.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂O₂ chembk.com
Molecular Weight 200.23 g/mol nih.gov
Appearance Colorless to light yellow oily liquid chemicalbook.comchembk.com
Melting Point 143-144 °C chemicalbook.comchembk.com
Boiling Point 160-162 °C at 5 mmHg chembk.comchemwhat.com
Density 1.142 g/mL at 25 °C chembk.comchemwhat.com
Water Solubility Sparingly soluble chembk.comchemwhat.com
Refractive Index n20/D 1.597 (lit.) chembk.comchemwhat.com

Molecular Mechanisms of Action in Biological Systems

Auxin Mimicry and Receptor Binding

As a pro-drug, the primary mechanism of Methyl 1-naphthaleneacetate involves its conversion to NAA, which then interacts with the core auxin signaling machinery within plant cells.

Interaction with Plant Auxin Receptors

The perception of auxin signals, including that of NAA, is mediated by a specific class of receptor proteins. The primary receptors are the F-box proteins, most notably the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and the AUXIN SIGNALING F-BOX (AFB) family of proteins. medchemexpress.com NAA, released from the hydrolysis of this compound, binds directly to a pocket in the TIR1/AFB proteins. This binding event does not occur in isolation; it stabilizes the interaction between the TIR1/AFB receptor and another group of proteins known as the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.gov This creates a co-receptor complex where the auxin molecule acts as a molecular glue.

Signaling Cascade Initiation and Downstream Effects

The binding of NAA to the TIR1/AFB-Aux/IAA complex triggers a crucial downstream signaling cascade. The TIR1/AFB protein is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB (Skp1-Cullin-F-box). nih.gov Upon formation of the auxin-stabilized complex, the SCFTIR1/AFB machinery targets the bound Aux/IAA repressor protein for ubiquitination.

This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome. nih.gov The degradation of Aux/IAA repressors is the key de-repression step in auxin signaling. In their stable state, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. The removal of the Aux/IAA repressors liberates the ARFs, allowing them to bind to specific DNA sequences known as auxin response elements (AuxREs) in the promoters of auxin-responsive genes. nih.gov This action activates or represses the transcription of a multitude of genes, leading to the wide-ranging physiological effects associated with auxin activity.

Cellular and Subcellular Responses to this compound

The activation of auxin-responsive genes by NAA (derived from this compound) leads to profound changes at the cellular and subcellular levels, primarily affecting cell growth and differentiation.

Influence on Cell Elongation and Division

NAA, the active form of this compound, has been shown to differentially affect cell elongation and division. Studies using tobacco cell lines have demonstrated that NAA is a potent stimulator of cell elongation at concentrations that are significantly lower than those required to promote cell division. nih.gov This suggests that the pathways governing these two fundamental growth processes can be selectively activated by different auxin concentrations or types. In contrast, other synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) tend to promote cell division more strongly than cell elongation. nih.gov The stimulation of cell elongation by NAA involves processes such as the loosening of the plant cell wall, which allows for turgor-driven expansion. smolecule.com

Comparative Studies of Auxin Activity

The biological activity of this compound and its active form, NAA, has been compared to other natural and synthetic auxins. In early studies using the Avena coleoptile bending test, a classic bioassay for auxin activity, this compound was found to be about half as active as NAA when lanolin was used as the carrier. uchicago.edu This difference in activity is likely due to the efficiency of uptake and subsequent hydrolysis to the active NAA form.

More recent studies have highlighted the distinct cellular responses elicited by different auxins. For instance, as mentioned previously, NAA preferentially stimulates cell elongation in tobacco cell cultures, whereas 2,4-D primarily triggers cell division. nih.gov This indicates that while different auxins may act through the same core TIR1/AFB receptor system, they can initiate quantitatively or qualitatively different downstream responses, potentially activating different signaling pathways for the control of specific developmental programs. nih.govscience.gov

This compound vs. Indole-3-acetic Acid (IAA)

The comparison between this compound and the principal natural auxin, Indole-3-acetic acid (IAA), is fundamentally a comparison between their active forms: NAA and IAA. Both molecules elicit auxin-like responses by interacting with the same core signaling pathway. psu.edu They bind to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) family of co-receptors, which, in the presence of auxin, targets Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors for degradation. nih.gov This de-represses Auxin Response Factor (ARF) transcription factors, leading to changes in the expression of a wide array of genes that control cell division, elongation, and differentiation. wikipedia.org

Despite sharing a common signaling cascade, a key difference in their molecular mechanism lies in their transport into the cell. IAA, a polar molecule, relies heavily on specific carrier-mediated transport for both influx (uptake) and efflux (exit) across the plasma membrane. nih.govsheldrake.org The AUX1/LAX family of permeases are the primary influx carriers responsible for actively transporting IAA into cells. nih.gov In contrast, NAA is more lipophilic and can enter plant cells readily via passive diffusion across the cell membrane, thus bypassing the requirement for the AUX1 influx carrier. nih.govusp.br This difference in transport mechanism can lead to different physiological outcomes and is a critical distinction in their modes of action at the cellular level. nih.gov

Table 1: Comparison of Molecular Characteristics: NAA (Active form of this compound) vs. IAA

Characteristic1-Naphthaleneacetic Acid (NAA)Indole-3-acetic Acid (IAA)
OriginSyntheticNatural
Primary Mode of Cellular InfluxPassive DiffusionCarrier-mediated (AUX1/LAX permeases)
Reliance on Influx CarrierLow; can bypass AUX1-mediated transport. nih.govnih.govHigh; uptake is significantly reduced in aux1 mutants. nih.govusp.br
Signaling PathwayActs via the canonical TIR1/AFB pathway. psu.eduActs via the canonical TIR1/AFB pathway. nih.govwikipedia.org

This compound vs. 1-Naphthaleneacetic Acid (NAA)

This compound is the methyl ester of 1-Naphthaleneacetic Acid (NAA). This structural difference is the primary determinant of their distinct roles in initiating a biological response. NAA is the compound that is directly active as an auxin, capable of binding to the TIR1/AFB co-receptors. psu.edulookchem.com this compound, on the other hand, is generally considered a pro-drug or a transport form of NAA.

The esterification of the carboxyl group in NAA to form this compound increases its lipophilicity. This chemical modification can enhance its ability to penetrate the waxy outer cuticle of leaves and the lipid bilayer of cell membranes. The proposed mechanism of action is that the less polar this compound is absorbed more readily into plant tissues, where cellular esterases then cleave the ester bond. smolecule.com This hydrolysis releases NAA directly inside the cells, where it can then engage the auxin signaling pathway. Therefore, the primary molecular distinction is that this compound is a precursor that delivers the active compound, NAA.

Table 2: Comparison of Molecular Characteristics: this compound vs. NAA

CharacteristicThis compound1-Naphthaleneacetic Acid (NAA)
Chemical FormMethyl Ester. Carboxylic Acid. wikipedia.org
Biological ActivityConsidered a pro-drug; activity depends on conversion. Biologically active auxin. lookchem.com
Mechanism of ActionAbsorbed and hydrolyzed in vivo to release NAA. smolecule.comBinds to TIR1/AFB co-receptors to initiate signal transduction. psu.edu
Membrane PermeabilityGenerally higher due to increased lipophilicity. Lower than its methyl ester form.

Molecular Studies of Auxin Signaling Pathways

The auxin-like activity of this compound, through its conversion to NAA, is entirely dependent on its interaction with the established auxin signaling and transport pathways within the plant cell.

Investigation of Auxin Influx and Efflux Carriers

Auxin transport is a carrier-mediated process essential for establishing the auxin gradients that direct plant development. nih.gov This transport is facilitated by two key families of proteins: influx carriers, such as AUX1/LAX, which move auxin into the cell, and efflux carriers, like the PIN-FORMED (PIN) proteins, which direct auxin out of the cell. nih.govusp.br

Molecular studies have revealed a critical difference in how NAA, the active form of this compound, interacts with this transport machinery compared to IAA. While IAA uptake is highly dependent on the AUX1 influx carrier, NAA can largely circumvent this requirement. usp.br Research using Arabidopsis mutants that lack a functional AUX1 protein (aux1 mutants) demonstrates this clearly. These mutants exhibit defects in gravity response (agravitropism) because IAA cannot be transported effectively to the target cells. However, the application of NAA can rescue this phenotype. usp.brnih.gov This indicates that NAA is able to enter the cells and trigger the response without a functional AUX1 carrier, most likely through passive diffusion across the plasma membrane. nih.gov While influx is less dependent on carriers, the subsequent accumulation and polar transport of NAA out of the cell are still regulated by the PIN family of efflux carriers. nih.gov

Gene Expression Modulation by this compound

The ultimate effect of this compound is the modulation of gene expression, a process initiated by its active form, NAA. The molecular mechanism follows the canonical auxin signaling pathway. psu.edu

Receptor Binding and Repressor Degradation : NAA binds to a co-receptor complex formed by the TIR1/AFB protein and an Aux/IAA repressor protein. nih.gov

Ubiquitination : This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

Proteasomal Degradation : The tagged Aux/IAA repressor is then degraded by the 26S proteasome.

Gene Activation : The degradation of the Aux/IAA protein liberates the Auxin Response Factor (ARF) to which it was bound. The now-active ARF can bind to specific DNA sequences called Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription. wikipedia.org

This signaling cascade affects the expression of hundreds to thousands of genes. greenhasgroup.es These include genes involved in cell wall loosening and expansion (e.g., expansins), cell division (e.g., cyclins), and the synthesis of other hormones like ethylene. greenhasgroup.esevitachem.com For instance, studies in apples have shown that NAA can upregulate genes related to ethylene production and signal transduction. evitachem.com This ability to profoundly alter the plant's transcriptome is the basis of the wide-ranging developmental effects of synthetic auxins like this compound.

Table 3: Key Molecular Components in Auxin Signaling Activated by this compound (via NAA)

ComponentRole in Signaling PathwayEffect of NAA
TIR1/AFB ProteinsF-box protein; part of the auxin co-receptor complex. nih.govBinds NAA and an Aux/IAA protein, activating the complex.
Aux/IAA ProteinsTranscriptional repressors of ARFs. wikipedia.orgTargeted for ubiquitination and degradation.
SCFTIR1/AFB ComplexE3 ubiquitin ligase that adds ubiquitin to target proteins.Polyubiquitinates the Aux/IAA repressor.
Auxin Response Factors (ARFs)Transcription factors that bind to AuxREs in gene promoters. wikipedia.orgReleased from repression to modulate target gene expression.
Auxin-Responsive GenesGenes containing AuxREs in their promoters (e.g., expansins). greenhasgroup.esTranscription is either activated or repressed, leading to a physiological response.

Advanced Analytical Techniques for Research and Detection

Environmental Fate

The primary routes for the dissipation of 1-naphthaleneacetic acid (NAA) and its related compounds appear to be volatilization and photolysis. epa.gov Biodegradation is also considered an important degradation pathway, although specific quantitative data for Methyl 1-naphthaleneacetate is limited. epa.govepa.gov Compounds structurally similar to NAA are known to be susceptible to biodegradation. epa.govepa.gov Due to its chemical properties, the parent acid, NAA, is expected to have low to moderate mobility in soil. epa.gov In the environment, salt and ester forms of NAA are expected to dissociate or hydrolyze to the parent acid. epa.gov

Ecotoxicology

Based on assessments by the U.S. Environmental Protection Agency (EPA) for NAA and related compounds, there is generally a low potential for significant risk to birds, mammals, fish, and aquatic invertebrates under typical use conditions. epa.govepa.gov

Aquatic Organisms : NAA is considered practically non-toxic to fish and aquatic invertebrates on an acute basis. epa.govepa.gov

Terrestrial Insects : While quantitative risk assessment is limited by available data, existing information does not indicate a significant potential for adverse effects on terrestrial insects. epa.govepa.gov

Non-target Plants : There may be some risk to non-target terrestrial plants, particularly endangered species, which requires careful assessment. epa.gov

Environmental Fate and Biotransformation Studies

Soil Mobility and Degradation

The parent compound, 1-naphthaleneacetic acid (NAA), is expected to have moderate to low mobility in soil. epa.gov Biodegradation is a potential route of dissipation for NAA and structurally similar compounds. epa.govepa.gov Studies have shown that 1-methylnaphthalene, a related compound, can be degraded by microbial communities in contaminated soil. nih.gov

Hydrolysis and Photolysis

Methyl 1-naphthaleneacetate is susceptible to hydrolysis, breaking down into 1-naphthaleneacetic acid and methanol. evitachem.com This process can occur in the presence of water and is significant in biological systems. evitachem.com The parent compound, NAA, is known to undergo rapid photolysis in water and on soil. epa.gov Exposure of NAA to sunlight can produce several degradation products, including 1-naphthoic acid and phthalic acid. epa.govnih.gov

Conclusion

Methyl 1-naphthaleneacetate is a significant synthetic compound with well-defined chemical properties and established synthesis routes. Its primary utility as a plant growth regulator in agriculture highlights its economic importance. The ability to control fruit set, promote rooting, and prevent premature fruit drop makes it a valuable tool for crop management. The availability of robust analytical methods, particularly chromatographic techniques, ensures that its application can be monitored effectively.

Derivatives and Analogues of Methyl 1 Naphthaleneacetate in Research

Structure-Activity Relationship Studies of Naphthaleneacetate Esters

The biological activity of naphthaleneacetic acid (NAA) and its esters is intricately linked to their chemical structure. The nature of the ester group significantly influences the compound's effectiveness as a plant growth regulator.

The esterification of the carboxylic acid group of NAA modulates its properties, such as solubility and membrane permeability, which in turn affects its biological activity. Esters like methyl 1-naphthaleneacetate can act as "pro-auxins" or prodrugs. pnas.org They are often more readily absorbed by plant tissues due to their increased lipophilicity compared to the free acid form. Once inside the plant, these esters are hydrolyzed by enzymes to release the active form, 1-naphthaleneacetic acid (NAA), which then exerts its auxin effects.

The size and nature of the alcohol moiety in the ester group are critical determinants of activity. Studies have shown that the biological response can vary significantly with different ester groups. This variation is attributed to differences in uptake, transport, and the rate of hydrolysis to the active acid form within the plant.

When comparing this compound with its ethyl and propyl counterparts, differences in biological activity become apparent. While all are synthetic auxins, their efficacy can differ based on the specific plant species and the method of application. smolecule.com

This compound: In some studies, methyl naphthaleneacetate was found to be about half as active as naphthaleneacetic acid. uchicago.edu

Ethyl 1-naphthaleneacetate: This ester is also a widely used synthetic auxin. smolecule.com Its specific balance of solubility and biological activity makes it particularly useful in certain agricultural applications. smolecule.com

Propyl 1-naphthaleneacetate: The propyl ester, with its larger alkyl group, exhibits altered volatility and boiling point compared to the methyl and ethyl esters, which can influence its application and persistence. smolecule.com

The relative activities of these esters can be influenced by the carrier used for application (e.g., lanolin vs. agar), which affects their uptake by the plant. uchicago.edu For instance, early studies using lanolin as a carrier found that the methyl esters of some auxins were more active than the free acids, highlighting the importance of the delivery method in structure-activity assessments. uchicago.edu

Table 1: Comparison of Naphthaleneacetate Esters

Compound Ester Group Relative Activity (Compared to NAA) Key Feature
This compound Methyl (-CH₃) Approximately half as active in some tests. uchicago.edu Often used as a pro-drug.
Ethyl 1-naphthaleneacetate Ethyl (-C₂H₅) Widely used synthetic auxin with a good balance of properties. smolecule.com Effective in various agricultural applications. smolecule.com
Propyl 1-naphthaleneacetate Propyl (-C₃H₇) Activity can vary; has different physical properties. Altered volatility and boiling point. smolecule.com

Synthesis and Evaluation of Novel Derivatives

The synthesis of new derivatives of this compound is an active area of research aimed at creating more potent, selective, or specialized plant growth regulators.

Modifications to the core structure of this compound, including the naphthalene (B1677914) ring and the acetic acid side chain, can lead to compounds with altered biological activities. ontosight.ai

Naphthalene Ring Modifications: Introducing substituents onto the naphthalene ring can significantly impact the molecule's interaction with auxin receptors. The position and nature of these substituents are crucial for determining the resulting biological effect.

Side Chain Modifications: Alterations to the acetic acid side chain, such as changing its length or introducing different functional groups, can also modulate auxin activity. For instance, creating amide derivatives from the corresponding carboxylic acid can change the compound's polarity and mobility within plant tissues. The synthesis of (naphthalen-1-yl-selenyl)acetic acid derivatives represents another approach to modifying the side chain. mdpi.com

A key goal in developing novel derivatives is to create compounds with more targeted effects. This involves designing molecules that can be selectively activated in specific tissues or that have improved transport properties to reach their site of action more efficiently. pnas.org The concept of "pro-auxins" is central to this approach, where inactive precursors are designed to release the active auxin in a controlled manner. pnas.org

Research has also focused on creating auxin analogues that can help in understanding the complex auxin signaling pathways. oup.com By developing synthetic auxins with specific binding affinities for different auxin co-receptor complexes, scientists can dissect the various physiological responses mediated by auxin. oup.com

Molecular Imprinting Polymers for Selective Adsorption of Naphthaleneacetic Acid Derivatives

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have high selectivity for a specific target molecule. In the context of naphthaleneacetic acid and its derivatives, MIPs are being developed for their selective adsorption. researchgate.netresearchgate.net

These polymers are created by polymerizing functional monomers in the presence of a template molecule, which in this case would be a naphthaleneacetic acid derivative. researchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functional group orientation to the template. researchgate.net This allows the MIP to selectively rebind the target molecule from a complex mixture. researchgate.netresearchgate.net

Research has shown that MIPs can be synthesized using derivatives of NAA, such as 4-vinylbenzyl 2-(naphthalen-1-yl)acetate, to create materials capable of selectively adsorbing NAA. researchgate.netupce.cz These MIPs have demonstrated the ability to capture a high percentage of NAA from solutions and can be reused for multiple adsorption-desorption cycles. researchgate.net The development of MIPs holds promise for applications in sample preparation and analysis of plant growth regulators from various matrices. nih.govbohrium.com

Q & A

Q. What are the key physicochemical properties of Methyl 1-naphthaleneacetate relevant to experimental stability?

this compound (CAS 2876-78-0) has a molecular formula of C₁₃H₁₂O₂, a boiling point of 160–162°C at 5 mmHg, and a density of 1.142 g/cm³. Its refractive index (1.597) and flash point (110°C) are critical for handling under controlled laboratory conditions. Stability in storage requires protection from light and moisture due to potential hydrolysis. Analytical methods like HPLC or GC-MS are recommended for purity assessment .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves esterification of 1-naphthaleneacetic acid with methanol under acidic catalysis (e.g., sulfuric acid). Reaction monitoring via TLC or NMR ensures completion. Purification through fractional distillation or recrystallization from ethanol yields high-purity product. Safety protocols for handling corrosive catalysts and volatile solvents must be strictly followed .

Q. What analytical techniques are utilized for quantifying this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is preferred for trace analysis in air, water, or soil. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) pre-concentrates samples. Calibration curves using deuterated internal standards improve accuracy, especially in complex matrices like sediment .

Q. What safety protocols should be followed when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Store in airtight containers away from oxidizers. In case of ingestion, immediate medical consultation is advised due to its R22 hazard classification (harmful if swallowed) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the hepatotoxic potential of this compound?

Use rodent models (rats/mice) with controlled oral or inhalation exposure. Monitor serum biomarkers (ALT, AST) and histopathological changes in liver tissue. Include dose-response cohorts (e.g., 10–100 mg/kg/day) and control groups. Species-specific metabolic differences (e.g., cytochrome P450 activity) must be accounted for in data interpretation .

Q. What systematic review approaches resolve contradictions in toxicological data across exposure routes?

Follow the ATSDR framework:

  • Step 1 : Screen 14,468 studies using inclusion criteria (species, exposure route, health outcomes) .
  • Step 2 : Extract data on conflicting endpoints (e.g., hepatic vs. renal toxicity) using standardized forms .
  • Step 3 : Apply confidence ratings (High/Very Low) based on study design and risk of bias .
  • Step 4 : Use meta-analysis to reconcile inhalation vs. oral toxicity discrepancies, prioritizing peer-reviewed studies with low bias .

Q. How to assess the role of this compound derivatives in modulating fungal sporulation?

Test derivatives like Potassium 1-naphthaleneacetate (CAS 15165-79-4) in in vitro fungal cultures. Measure conidial germination rates and mycelial growth inhibition using agar plate assays. Compare dose-dependent effects (1–50 µg/mL) across pathogenic species (e.g., Fusarium). Surface morphology changes can be analyzed via SEM .

Q. How to perform risk of bias assessment in existing toxicological studies?

Use the ATSDR confidence rating system:

  • High Confidence : Studies with controlled exposure, validated endpoints, and reproducibility.
  • Low Confidence : Observational studies with confounding variables (e.g., occupational exposure data). Tools like ROBINS-I evaluate selection, performance, and detection biases. Studies scoring ≤2 "yes" responses in critical appraisal are excluded .

Q. How to optimize extraction protocols for isolating this compound from plant matrices?

Use Soxhlet extraction with ethanol or methanol. Follow with silica gel chromatography (hexane:ethyl acetate gradient) and RP-HPLC for purification. Validate yields via NMR and HRMS. For thermolabile samples, cold extraction with supercritical CO₂ preserves structural integrity .

Q. What considerations are critical when integrating epidemiological and laboratory data to establish exposure thresholds?

Cross-reference human biomonitoring data (e.g., urinary metabolites) with animal NOAELs/LOAELs. Adjust for interspecies differences using allometric scaling. Incorporate environmental monitoring data (air/water concentrations) to model population-level exposure. Gaps in 1-methylnaphthalene environmental data require targeted sampling near hazardous waste sites .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-naphthaleneacetate
Reactant of Route 2
Reactant of Route 2
Methyl 1-naphthaleneacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.